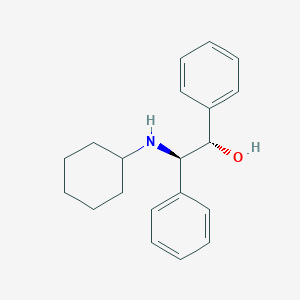

(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

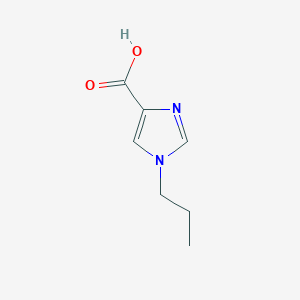

“(1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol” is a chiral compound that belongs to the family of phenethylamines. It has a molecular formula of C20H25NO and a molecular weight of 295.426 .

Molecular Structure Analysis

The molecular structure of “(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol” consists of a cyclohexylamino group and two phenyl groups attached to a chiral carbon atom . The stereochemistry of the molecule is defined by the (1S,2R) configuration .

Physical And Chemical Properties Analysis

“(1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol” is a solid compound with a molecular weight of 295.426 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current information.

Applications De Recherche Scientifique

Catalytic Applications and Synthesis

Palladium(II) Complexes and Catalytic Activity : Research on chiral 1,2-diiminophosphoranes, closely related to the target molecule, has led to the development of palladium(II) complexes that show significant catalytic activity in allylic alkylation reactions. These complexes are synthesized using (1R,2R)-1,2-diaminocyclohexane or (1R,2R)-1,2-diphenylethylenediamine, demonstrating the utility of chiral diamines in creating catalysts for selective chemical transformations (Sauthier et al., 2000).

Enantioselective Catalysis : The use of chiral diamines, similar in structure to the subject compound, has been explored in the asymmetric Michael reaction. A derivative of (1S,2S)-1,2-diphenylethane-1,2-diamine was employed as a recyclable organocatalyst, showcasing high enantioselectivities and yields in producing clinically useful anticoagulants (Kucherenko et al., 2014).

Chiral Auxiliary and Ligand Synthesis

- Chiral Auxiliaries for Stereoselective Synthesis : Investigations into monobenzylethers of (R, R)-1,2-diphenylethane-1,2-diol have revealed their effectiveness as chiral auxiliaries in the stereoselective reduction of α-ketoesters. This suggests that compounds with similar chiral centers can serve as potent alternatives to traditional cyclohexyl-based chiral auxiliaries (Scafato et al., 2002).

Material Science and Chiral Separation

- Chiral Stationary Phases for Liquid Chromatography : The synthesis of polymers derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol has led to the development of novel chiral stationary phases (CSPs). These CSPs demonstrate significant enantioseparation ability for a variety of chiral analytes, highlighting the role of chiral diamines in enhancing the specificity of analytical techniques (Huang et al., 2008).

Organocatalysis

- Ionic Liquid-Supported Organocatalysts : The ionic liquid-supported versions of (1S,2S)- and (1R,2R)-1,2-bis[(S)-prolinamido]-1,2-diphenylethanes have shown efficacy as organocatalysts in asymmetric aldol reactions. These catalysts offer high yields and enantioselectivities, demonstrating the versatility of chiral diamines in organocatalytic applications (Kochetkov et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-2,4-7,10-13,18-22H,3,8-9,14-15H2/t19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJFQSIAONFRDP-UXHICEINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.